molecular formula C14H11NO B8569005 5-Phenyloxindole

5-Phenyloxindole

Cat. No. B8569005
M. Wt: 209.24 g/mol
InChI Key: VNLSSZHOSAMYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706709B2

Procedure details

5-Bromo-2-oxindole (5 g, 23.5 mmol) was dissolved in 110 mL of toluene and 110 mL of ethanol with stirring and a little heating. Tetrakis(triphenylphosphine)-palladium(0) (1.9 g, 1.6 mmol) was added followed by a 2M aq. solution of sodium carbonate (40 mL, 80 mmol). To this mixture benzene boronic acid (3.7 g, 30.6 mmol) was added and the mixture was heated in a 100° C. oil bath. After 12 h, the reaction was diluted with ethyl acetate (500 mL), washed with saturated aq. sodium bicarbonate (200 mL), water (200 mL), 1N HCl (200 mL) and brine (200 mL). The organic layer was dried with magnesium sulfate and concentrated to afford a brown solid. Trituration with dichloromethane and filtering afforded 3.8 g (77%) of a tan solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
3.7 g
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
1.9 g
Type
catalyst
Reaction Step Seven
Yield
77%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.C(O)C.C(=O)([O-])[O-].[Na+].[Na+].[C:21]1(B(O)O)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C1(C)C=CC=CC=1.C(OCC)(=O)C.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:21]1([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][C:6](=[O:11])[CH2:5]3)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3.4,8.9.10.11.12|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2CC(NC2=CC1)=O
Name
Quantity
110 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
3.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
1.9 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aq. sodium bicarbonate (200 mL), water (200 mL), 1N HCl (200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
FILTRATION
Type
FILTRATION
Details
Trituration with dichloromethane and filtering

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.